![molecular formula C13H12N4 B2401108 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine CAS No. 1024019-01-9](/img/structure/B2401108.png)
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
The synthesis of a similar compound, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), was reported to involve two stages. First, an aniline-based molecule, 4-(1H-pyrrol-1-yl)aniline (1), was synthesized. Then, the DTP-based monomer was synthesized under Pd catalysis .Applications De Recherche Scientifique
Electrochemical Applications
The compound has been used in the synthesis of a novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative . This derivative was successfully obtained via electrochemical polymerization . The electrochemical properties of this novel polymer were discussed in detail .
Optical Applications
The polymer film derived from the compound exhibited a reversible electrochromic behavior . It showed an orange color in the neutral state and blue color in the oxidized state . It also had a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm2/C at 950 nm) .
Energy Storage
Conjugated polymers, which can be synthesized using this compound, have been used for energy storage .
Energy Trapping
These polymers can also be used for energy trapping .
Sensors
The compound can be used in the synthesis of conjugated polymers that are used in sensors .
Flexible Electronics
The compound can be used in the development of flexible electronics .
Biological Activities
The compound has shown interesting biological activities including cytotoxic, antimalarial, antileishmanial, anti-inflammatory, anti-HIV, and antifungal .
Therapeutic Applications
The pyrrole subunit in the compound has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods and the investigation of its physical and chemical properties. The compound’s potential applications in areas such as energy storage, sensors, and flexible electronics could also be explored .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrase (hca) isoforms .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as hca isoforms, leading to inhibition . This interaction can result in changes in the biological activity of the target, potentially affecting various cellular processes.
Biochemical Pathways
Similar compounds have been found to have the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation, and its disruption can have significant effects on cellular function.
Result of Action
The inhibition of hca isoforms and the potential disruption of the wnt/β-catenin signaling pathway suggest that this compound could have significant effects on cellular function .
Propriétés
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCEQHJGTXOMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

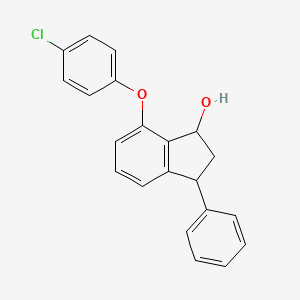
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)
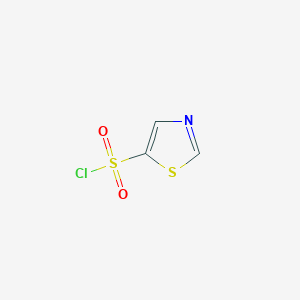
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)

![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)
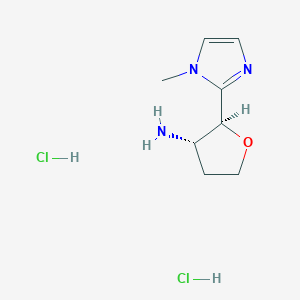
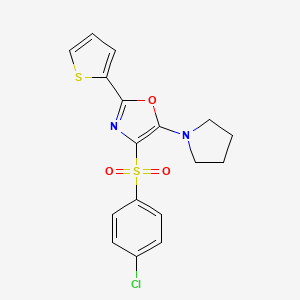

![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)
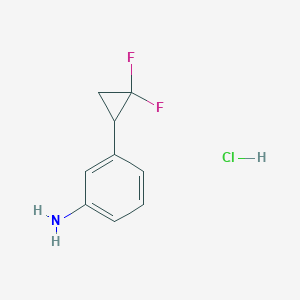
![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)
![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)
